From Pellagra to Precision Medicine: A Technical Guide to the Discovery and History of Substituted Nicotinic Acids

From Pellagra to Precision Medicine: A Technical Guide to the Discovery and History of Substituted Nicotinic Acids

This in-depth technical guide charts the remarkable journey of substituted nicotinic acids, from the empirical observations that led to the conquest of a devastating nutritional deficiency to the forefront of modern drug discovery. We will traverse the historical landscape, delve into the core chemical principles, and illuminate the sophisticated experimental methodologies that have defined this vibrant field of research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and biological evaluation of this important class of compounds.

Part 1: The Serendipitous Discovery and Early History

The story of nicotinic acid is inextricably linked with the history of pellagra, a debilitating disease that ravaged populations with maize-based diets for centuries.[1] Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was a medical enigma until the pioneering work of Dr. Joseph Goldberger in the early 20th century.[1] Through a series of meticulous epidemiological studies and human experiments, Goldberger demonstrated that pellagra was not an infectious disease but rather a result of a dietary deficiency.[1] He identified a "pellagra-preventing" or "P-P factor" present in foods like meat and yeast that was absent in the corn-heavy diets of affected communities.

While Goldberger established the nutritional basis of pellagra, the chemical identity of the P-P factor remained elusive. Nicotinic acid itself had been synthesized as early as 1867 by the oxidation of nicotine.[1][2] However, its biological significance was not recognized until 1937, when American biochemist Conrad Elvehjem isolated nicotinamide from liver extracts and demonstrated its ability to cure "black tongue," the canine equivalent of pellagra.[1][3] This seminal discovery solidified the role of nicotinic acid, later named niacin (from ni cotinic ac id + vitamin ), as a crucial vitamin—Vitamin B3.[2]

The initial synthesis of nicotinic acid from nicotine, a readily available alkaloid, provided an early and important route to this vital nutrient.

Experimental Protocol 1: Classical Synthesis of Nicotinic Acid by Oxidation of Nicotine

This protocol is based on the historical method of synthesizing nicotinic acid.

Materials:

-

Nicotine

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Distilled Water

-

Disodium Phosphate (Na₂HPO₄·12H₂O)

-

Round-bottom flask (5 L)

-

Steam bath

-

Evaporating dish

-

Beaker (1.5 L)

-

Büchner funnel

-

Filter paper

Procedure:

-

In a 5-L round-bottom flask, cautiously add 210 g of nicotine in 25-cc portions to 4 kg of concentrated nitric acid. Shake the flask after each addition to ensure proper mixing.

-

Heat the flask on a steam bath under a fume hood until the liquid temperature reaches 70°C.

-

Remove the flask from the steam bath and allow the reaction to proceed spontaneously. The reaction is exothermic and will cause the mixture to boil.

-

After the boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours to ensure the completion of the reaction, evidenced by the continuous evolution of nitrogen oxides.

-

Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.

-

Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker and add 400 cc of distilled water. Heat until a complete solution is achieved.

-

Allow the solution to cool, which will cause the nicotinic acid nitrate to crystallize. Filter the crystals using a Büchner funnel.

-

Dissolve the crude nicotinic acid nitrate in 900 cc of boiling water in a 3-L beaker.

-

With constant stirring, add 800 g of crystalline disodium phosphate. Heat the thick mixture almost to boiling for five minutes and then allow it to cool.

-

Chill the mixture in an ice bath to 0°C to maximize crystallization.

-

Filter the nicotinic acid using a Büchner funnel and wash with three 100-cc portions of cold water.

-

For further purification, recrystallize the product from 2.5 to 3.5 L of hot water to obtain pure nicotinic acid.[4]

Part 2: The Dawn of a New Therapeutic Era: Lipid-Modifying Properties

For decades, the primary role of nicotinic acid was understood in the context of nutrition. However, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that gram-doses of nicotinic acid could significantly lower cholesterol levels in humans.[5] This marked the beginning of a new era for nicotinic acid as the first orally active, broad-spectrum lipid-modifying agent.

Nicotinic acid favorably alters the lipid profile by:

-

Lowering low-density lipoprotein (LDL) cholesterol.

-

Lowering very-low-density lipoprotein (VLDL) cholesterol and triglycerides.

-

Significantly increasing high-density lipoprotein (HDL) cholesterol.

This discovery spurred the development of synthetic derivatives of nicotinic acid with the aim of improving its therapeutic index, particularly to mitigate the common side effect of cutaneous flushing. Notable early derivatives include Acipimox and Acifran.

Synthesis of Key Substituted Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be broadly approached in two ways: by constructing the pyridine ring de novo or by functionalizing a pre-existing nicotinic acid core.[5] The latter approach is more common in drug discovery for generating analogs.

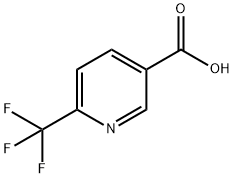

2-Chloronicotinic acid is a versatile intermediate for the synthesis of various substituted nicotinic acid derivatives.

Materials:

-

Nicotinic acid-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Dilute caustic soda solution

-

Round-bottom flask

-

Water bath

Procedure:

-

Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a round-bottom flask.

-

Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

-

Heat the solution in a water bath at 100°C for 4 hours.

-

Distill off the excess POCl₃ under vacuum.

-

Carefully pour the residue into water, ensuring the temperature remains below 40°C.

-

Precipitate the 2-chloronicotinic acid by adding dilute caustic soda solution to a pH of 2.0-2.5.

-

Filter the precipitate to obtain 2-chloronicotinic acid.[6]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to synthesize aryl-substituted nicotinic acids.

Materials:

-

2-Chloronicotinic acid

-

Substituted phenylboronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Sodium carbonate

-

Toluene

-

Ethanol

-

Water

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel under an inert atmosphere, combine 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

-

Add a solvent system of toluene, ethanol, and water.

-

Heat the mixture to reflux for 12-16 hours.

-

After cooling, dilute the reaction mixture with water and acidify to a pH of ~4-5 with HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted phenyl derivative of nicotinic acid.[7]

Part 3: Unraveling the Mechanism of Action: The Discovery of GPR109A

For nearly half a century after the discovery of its lipid-lowering effects, the precise molecular mechanism of nicotinic acid remained a mystery. In 2003, this long-standing question was answered with the identification of the G protein-coupled receptor (GPCR), GPR109A (also known as HM74A in humans and PUMA-G in mice), as the high-affinity receptor for nicotinic acid.[5][8] This discovery was a landmark achievement, providing a molecular basis for the pharmacological effects of nicotinic acid and opening new avenues for the design of more selective and better-tolerated drugs.

GPR109A is primarily expressed in adipocytes and immune cells.[8] Its activation by nicotinic acid initiates a cascade of intracellular signaling events.

GPR109A Signaling Pathways

The activation of GPR109A by nicotinic acid leads to two primary signaling pathways:

-

Gαi-Dependent Pathway: This is the canonical pathway responsible for the anti-lipolytic effects of nicotinic acid. Upon agonist binding, GPR109A couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the release of free fatty acids from adipose tissue.[9]

-

β-Arrestin-Dependent Pathway: This pathway is primarily associated with the flushing side effect of nicotinic acid. Agonist binding also leads to the recruitment of β-arrestins to the receptor. This can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which ultimately leads to the production of prostaglandins that cause vasodilation.[5][8][9]

Caption: GPR109A Signaling Pathways.

Experimental Protocol 4: GPR109A Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the GPR109A receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing GPR109A

-

Radioligand (e.g., [³H]-Nicotinic Acid)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

-

Scintillation cocktail

-

Scintillation counter

-

FilterMate harvester

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (3-20 µg protein for cells).

-

50 µL of the test compound at various concentrations or buffer for total binding.

-

50 µL of the unlabeled ligand at a high concentration for non-specific binding.

-

50 µL of the radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.

-

Washing: Wash the filters four times with an ice-cold wash buffer.

-

Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Part 4: Modern Drug Discovery: Beyond Lipid Modification

The discovery of GPR109A and the elucidation of its signaling pathways have paved the way for the rational design of novel substituted nicotinic acids with diverse therapeutic applications beyond dyslipidemia. Researchers are now exploring the potential of these compounds as anti-inflammatory, analgesic, and even anti-cancer agents.

Structure-Activity Relationship (SAR) and Lead Optimization

Modern drug discovery efforts focus on modifying the nicotinic acid scaffold to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how different chemical modifications influence biological activity.[11][12]

Comparative Inhibitory Activity of Nicotinic Acid Derivatives against COX-2

| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Known Inhibitors | |||

| Celecoxib | COX-2 | 0.04 - 0.30 | [13],[14] |

| Diclofenac | COX-2 | 0.63 - 0.822 | [13],[15] |

| Indomethacin | COX-2 | 0.01 | [11] |

| Nicotinic Acid Derivatives | |||

| Compound 3b | COX-2 | Equipotent to celecoxib | [13] |

| Compound 3e | COX-2 | Equipotent to celecoxib | [13] |

| Compound 4c | COX-2 | Equipotent to celecoxib | [13] |

| Compound 4f | COX-2 | Equipotent to celecoxib | [13] |

| Compound 9a | COX-2 | 0.095 | [15] |

| Compound 10a | COX-2 | 0.102 | [15] |

Note: "Equipotent to celecoxib" indicates that the source material described the compounds as such in a comparative context without providing specific IC₅₀ values.

In Vivo Evaluation of Novel Derivatives

Preclinical in vivo studies are crucial for assessing the efficacy and safety of new drug candidates. The following are standard protocols for evaluating the analgesic and anti-inflammatory properties of substituted nicotinic acid derivatives.

This model is used to screen for peripherally acting analgesics.

Materials:

-

Mice (e.g., Swiss albino), 20-30 g

-

Acetic acid solution (0.6% or 1% v/v in distilled water)

-

Test compound

-

Vehicle (e.g., saline, 1% CMC solution)

-

Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the animals into groups (n=6-8 per group): vehicle control, test compound group(s) (at various doses), and a positive control group.

-

Drug Administration: Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% or 1% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-20 minute period.

-

Data Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.[8][16][17]

This is a classic model of acute inflammation.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley), 180-200 g

-

Lambda Carrageenan solution (1% w/v in sterile 0.9% saline)

-

Test compound

-

Vehicle (e.g., saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the rats into groups (n=6 per group): vehicle control, test compound group(s), and a positive control group.

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, test compound, or standard drug orally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. Calculate the mean edema for each group. The percentage inhibition of edema is calculated as: % Inhibition = [ (Mean edema in control group - Mean edema in test group) / Mean edema in control group ] x 100.[1][18]

Caption: Experimental Workflow for a Nicotinic Acid Derivative.

Conclusion

The journey of substituted nicotinic acids is a testament to the evolution of pharmaceutical science. From a simple molecule identified through its role in preventing a nutritional disease, it has become a versatile scaffold for the development of drugs targeting a range of conditions. The discovery of its molecular target, GPR109A, has unlocked a deeper understanding of its mechanism of action and has enabled the rational design of new chemical entities with improved therapeutic profiles. As research continues to uncover the nuances of GPR109A signaling and the diverse biological activities of substituted nicotinic acids, we can anticipate the emergence of novel therapeutics that will continue to impact human health in profound ways.

References

-

RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

-

Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

Garrone, B., et al. (2021). Acetic acid-induced writhing test in mice. Bio-protocol, 11(12), e4051. [Link]

-

ResearchGate. Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... | Download Scientific Diagram. [Link]

-

Lanska, D. J. (2012). The Discovery of Niacin, Biotin, and Pantothenic Acid. Annals of Nutrition and Metabolism, 61(3), 246–253. [Link]

-

Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

-

LibreTexts Medicine. (2020). Vitamin B3 (Niacin). [Link]

-

Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. [Link]

-

Patil, K. R., et al. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Ayurveda and integrative medicine, 2(2), 99. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Meller, S. T., & Gebhart, G. F. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in neuroscience, Chapter 8, Unit 8.19. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/guide-dot-language-graphviz/]([Link] eleteti.com/guide-dot-language-graphviz/)

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

-

Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

-

BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. [Link]

-

ResearchGate. ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. [Link]

-

Singh, N., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 7(40), 35639-35663. [Link]

-

Ye, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv, 382449. [Link]

-

ResearchGate. Graphical representation of IC 50 (COX-1 and COX-2) values for the... [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 66(10), 933-941. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube. [Link]

-

ResearchGate. Structures of GPR109A agonists presented herein with compound... [Link]

-

Organic Syntheses. Nicotinic Acid. [Link]

-

Refubium. 3.2 Ligand-Binding at Nicotinic Acid Receptor Subtypes GPR109A/B. [Link]

-

Organic Syntheses. Nicotinic Anhydride. [Link]

-

Mamonov, A. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4876. [Link]

-

World Journal of Pharmaceutical Research. (2023). 12. [Link]

-

Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Science.gov. radioligand binding assays: Topics by Science.gov. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]